![molecular formula C18H18Cl2N2O4S2 B3001986 (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1251710-32-3](/img/structure/B3001986.png)
(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H18Cl2N2O4S2 and its molecular weight is 461.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone , with the CAS number 1251543-07-3, is a synthetic organic molecule characterized by its spirocyclic structure and the presence of sulfonamide and thiophene moieties. This article reviews its biological activities, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C21H20ClN3O6S with a molecular weight of 477.9 g/mol. The structural representation includes a sulfonyl group attached to a chlorophenyl ring, linked to a spirocyclic framework.
Property | Value |
---|---|
Molecular Formula | C21H20ClN3O6S |
Molecular Weight | 477.9 g/mol |
CAS Number | 1251543-07-3 |
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this one exhibit significant antibacterial activity against various strains. For instance, research indicates moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study:
In a study evaluating various synthesized sulfonamide derivatives, the compound exhibited an IC50 value indicating strong antibacterial properties compared to standard antibiotics used in treatment .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The results indicate that it possesses strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones and urinary tract infections.
Key Findings:
- Urease Inhibition: The compound displayed IC50 values significantly lower than those of traditional urease inhibitors.
- Acetylcholinesterase Inhibition: The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Table: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Reference Standard (IC50) |
---|---|---|
Urease | 2.14 | Thiourea (21.25) |
Acetylcholinesterase | 0.63 | Not specified |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and human enzymes. The sulfonyl group is particularly effective in forming hydrogen bonds with amino acid residues in active sites, leading to enzyme inhibition. Additionally, the spirocyclic structure enhances binding affinity due to its unique three-dimensional conformation.
Research Applications
Given its promising biological activities, this compound may serve multiple roles in pharmacological research:
- Antimicrobial Agent: Potential development into new antibiotics.
- Enzyme Inhibitor: Exploration as a therapeutic agent for conditions requiring urease or AChE inhibition.
- Lead Compound: Further modifications could yield derivatives with enhanced efficacy and reduced toxicity.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(5-chlorothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S2/c19-13-1-3-14(4-2-13)28(24,25)22-11-12-26-18(22)7-9-21(10-8-18)17(23)15-5-6-16(20)27-15/h1-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZBTWBZYRGLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.